N-Butyl-d9-amine
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Overview
Description
N-Butyl-d9-amine is a deuterated derivative of n-butylamine, a primary aliphatic amine. It is a colorless liquid with a boiling point of 78°C and a molecular weight of 89.2 g/mol. This compound is used in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Butyl-d9-amine can be synthesized through the hydrogenation of butyronitrile using a cobalt/silicon dioxide catalyst . Another method involves the reaction of di-tert-butyl dicarbonate with nitriles catalyzed by copper(II) triflate under solvent-free conditions at room temperature .
Industrial Production Methods: Industrial production of this compound typically involves the use of high-pressure hydrogenation reactors and specialized catalysts to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: N-Butyl-d9-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form butylamine oxides.
Reduction: It can be reduced to form butylamine.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation: Butylamine oxides.
Reduction: Butylamine.
Substitution: Various butylamine derivatives depending on the substituent used.
Scientific Research Applications
N-Butyl-d9-amine is used in the preparation of 5-HT6 receptor antagonists, which affect the concentrations of dopamine and norepinephrine . It may be used in the treatment of neurological degenerative diseases such as Alzheimer’s . Additionally, it is used in environmental research to study the effects of deuterated compounds and in industrial research for the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of N-Butyl-d9-amine involves its interaction with specific molecular targets such as the 5-HT6 receptor. By binding to this receptor, it modulates the concentrations of neurotransmitters like dopamine and norepinephrine, which play crucial roles in neurological functions . This modulation can lead to therapeutic effects in the treatment of neurological disorders.
Comparison with Similar Compounds
- N-Butylamine
- N-tert-Butylamine
- N-Propylamine
- N-Ethylamine
Comparison: N-Butyl-d9-amine is unique due to its deuterated nature, which makes it useful in research applications where isotopic labeling is required. This property distinguishes it from other similar compounds like N-Butylamine and N-tert-Butylamine, which do not have deuterium atoms. The presence of deuterium can affect the compound’s physical and chemical properties, making it valuable for specific scientific studies .
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,4-nonadeuteriobutan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N/c1-2-3-4-5/h2-5H2,1H3/i1D3,2D2,3D2,4D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQABUPZFAYXKJW-YNSOAAEFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
82.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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